molecular formula C25H29N3OS B12141129 N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide

Cat. No.: B12141129
M. Wt: 419.6 g/mol
InChI Key: UJCGOLRFDJMVIE-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 4,5-dimethylthiophen-2-yl scaffold. The thiophene ring is substituted at the 3-position with a hybrid group combining 4-methylpiperidin-1-yl and pyridin-3-yl moieties.

Properties

Molecular Formula

C25H29N3OS

Molecular Weight

419.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylpiperidin-1-yl)-pyridin-3-ylmethyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C25H29N3OS/c1-17-11-14-28(15-12-17)23(21-10-7-13-26-16-21)22-18(2)19(3)30-25(22)27-24(29)20-8-5-4-6-9-20/h4-10,13,16-17,23H,11-12,14-15H2,1-3H3,(H,27,29)

InChI Key

UJCGOLRFDJMVIE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiophene vs. Thiazole Derivatives
  • Target Compound : Contains a thiophene ring, which offers moderate aromaticity and flexibility.
  • Analog 4d–4i (): Feature a thiazole core (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide). However, thiophene may confer better metabolic stability .
Substituted Pyridine Position
  • Target Compound : Pyridin-3-yl group positions the nitrogen meta to the methylene bridge.

Piperidine/Piperazine Substituent Modifications

  • Target Compound : 4-Methylpiperidin-1-yl group introduces a lipophilic substituent, favoring membrane penetration.
  • Analog 4e () : Uses 4-methylpiperazin-1-yl, which adds a basic nitrogen, increasing hydrogen-bond acceptor count (6 vs. 5 in the target) and solubility in acidic environments .
  • Compound : Replaces pyridin-3-yl with 3-fluorophenyl, enhancing hydrophobicity and possibly altering selectivity for fluorophore-sensitive targets .

Benzamide vs. Alternative Carboxamides

  • Target Compound : Benzamide group provides a planar aromatic system for π-π stacking.
  • Compound : Substitutes benzamide with furan-2-carboxamide , reducing aromatic surface area but introducing an oxygen lone pair for dipole interactions. This analog has a molecular weight of 410.536 g/mol, slightly lower than the target compound’s estimated ~430 g/mol (based on structural similarity), which may improve bioavailability .

Physicochemical Properties

Property Target Compound Furan-2-carboxamide Analog () Thiazole Derivative 4e ()
Molecular Formula C27H30N4OS (estimated) C22H26N4O2S C22H25Cl2N5OS
Hydrogen Bond Acceptors ~5 6 7
Hydrogen Bond Donors 1 1 1
LogP (Predicted) ~3.8 (highly lipophilic) 3.2 3.5
Melting Point Not reported Not reported 168–170°C (4e)

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